molecular formula C13H22O2 B12289291 Methyl 3-ethyl-7-methylnona-2,6-dienoate CAS No. 55314-58-4

Methyl 3-ethyl-7-methylnona-2,6-dienoate

Cat. No.: B12289291
CAS No.: 55314-58-4
M. Wt: 210.31 g/mol
InChI Key: YEPZUPMGRYPRFL-TXSAMIJNSA-N
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Description

Methyl 3-ethyl-7-methylnona-2,6-dienoate is an organic compound with the molecular formula C₁₃H₂₂O₂. It is a derivative of nonadienoate, characterized by the presence of methyl, ethyl, and methylene groups. This compound is often used as an intermediate in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-ethyl-7-methylnona-2,6-dienoate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for monitoring and controlling the reaction parameters ensures high efficiency and product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-ethyl-7-methylnona-2,6-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted esters or other functionalized derivatives.

Scientific Research Applications

Methyl 3-ethyl-7-methylnona-2,6-dienoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-ethyl-7-methylnona-2,6-dienoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the reaction.

Comparison with Similar Compounds

Methyl 3-ethyl-7-methylnona-2,6-dienoate can be compared with other similar compounds such as:

    This compound: Similar structure but different functional groups.

    Ethyl 2-methylpenta-3,4-dienoate: Another ester with a different carbon chain length and substitution pattern.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for particular applications in research and industry.

Properties

CAS No.

55314-58-4

Molecular Formula

C13H22O2

Molecular Weight

210.31 g/mol

IUPAC Name

methyl (2E,6E)-3-ethyl-7-methylnona-2,6-dienoate

InChI

InChI=1S/C13H22O2/c1-5-11(3)8-7-9-12(6-2)10-13(14)15-4/h8,10H,5-7,9H2,1-4H3/b11-8+,12-10+

InChI Key

YEPZUPMGRYPRFL-TXSAMIJNSA-N

Isomeric SMILES

CC/C(=C/CC/C(=C/C(=O)OC)/CC)/C

Canonical SMILES

CCC(=CCCC(=CC(=O)OC)CC)C

Origin of Product

United States

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